Ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate
CAS No.:
Cat. No.: VC15886999
Molecular Formula: C14H13F3N2O2
Molecular Weight: 298.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13F3N2O2 |
|---|---|
| Molecular Weight | 298.26 g/mol |
| IUPAC Name | ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C14H13F3N2O2/c1-3-21-13(20)10-7-19-11-5-4-8(14(15,16)17)6-9(11)12(10)18-2/h4-7H,3H2,1-2H3,(H,18,19) |
| Standard InChI Key | UACUDSCDSWHSDR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s quinoline backbone consists of a bicyclic system fused from benzene and pyridine rings. Critical substituents include:
-
Methylamino group (-NHCH₃) at position 4, enhancing hydrogen-bonding interactions with biological targets.
-
Trifluoromethyl group (-CF₃) at position 6, contributing to electron-withdrawing effects and metabolic stability .
-
Ethyl ester (-COOEt) at position 3, which is pivotal for maintaining antimalarial and antibacterial activity .
The trifluoromethyl group’s electronegativity alters electron density across the quinoline ring, influencing reactivity and binding affinity . X-ray crystallography and NMR spectroscopy confirm the planar geometry of the quinoline core, with substituents adopting equatorial orientations to minimize steric hindrance .
Table 1: Molecular Properties of Ethyl 4-(Methylamino)-6-(Trifluoromethyl)quinoline-3-carboxylate
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.26 g/mol |
| IUPAC Name | ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate |
| CAS Number | 1215339-76-6 |
| PubChem CID | 46397749 |
Synthesis and Optimization
Multi-Step Synthetic Pathways
The synthesis involves Gould-Jacobs cyclization and Suzuki coupling, as outlined in recent antimalarial studies :
-
Enamine Formation: Reacting aniline derivatives with diethyl (2-ethoxymethylene)malonate yields intermediate enamines.
-
Cyclization: Heating enamines under acidic conditions induces cyclization to form 4-oxoquinoline-3-carboxylates.
-
Functionalization: Bromination at position 2 followed by Suzuki coupling introduces aryl groups, enhancing target selectivity .
Key Reaction Conditions:
-
Temperature: 75°C for Suzuki coupling to prevent multi-site reactions .
-
Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling .
-
Yield Optimization: Solvent systems like AcOH/H₂O hydrolyze chloroquinolines to final products with >80% purity .
Challenges in Scalability
The trifluoromethyl group’s incorporation requires specialized reagents (e.g., Ruppert-Prakash reagent), increasing production costs. Additionally, ester hydrolysis during storage necessitates stabilization via lyophilization .
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays against Plasmodium falciparum (malaria) and Staphylococcus aureus (bacterial) strains demonstrate potent activity:
Table 2: Biological Activity Profile
| Organism | EC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| P. falciparum (K1 strain) | 0.25 | Inhibition of topoisomerase IV |
| S. aureus | 1.2 | Disruption of cell wall synthesis |
The ethyl ester at position 3 is critical; its replacement with carboxylic acid or amide groups reduces activity by >90% .
Structure-Activity Relationships (SAR)
Role of the Trifluoromethyl Group
Comparative studies with non-fluorinated analogs reveal:
-
Enhanced Lipophilicity: The -CF₃ group increases logP by 0.8 units, improving membrane permeability .
-
Metabolic Stability: Resistance to cytochrome P450-mediated oxidation extends plasma half-life to 6.2 hours .
Impact of Ester Modifications
Decarboxylation or ester-to-acid conversion abolishes antimalarial activity, underscoring the ester’s role in target binding .
Applications in Drug Development
Antimalarial Candidates
As part of the 4-oxo-3-carboxyl quinolone class, this compound is a lead candidate for overcoming artemisinin resistance . Hybrid derivatives with artesunate show synergistic effects (FIC index: 0.3) .
Antibacterial Formulations
Nanoencapsulation in liposomes improves bioavailability against methicillin-resistant S. aureus (MRSA), reducing MIC from 1.2 μM to 0.4 μM.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume